(1S,2S,7Z,8R)-7-ethylidene-6'-hydroxy-1'-methoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one
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Overview
Description
The compound “(1S,2S,7Z,8R)-7-ethylidene-6’-hydroxy-1’-methoxyspiro[11-oxa-5-azatricyclo[63104,9]dodecane-2,3’-indole]-2’-one” is a complex organic molecule with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(1S,2S,7Z,8R)-7-ethylidene-6’-hydroxy-1’-methoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3’-indole]-2’-one” typically involves multiple steps, including the formation of the spirocyclic core and the introduction of functional groups. Common synthetic routes may include:
Cyclization reactions: To form the spirocyclic core.
Functional group transformations: To introduce the hydroxy, methoxy, and ethylidene groups.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Catalysis: Using catalysts to improve reaction efficiency.
Purification techniques: Such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to carbonyl groups.
Reduction: Reduction of double bonds or carbonyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, the compound may have potential as a bioactive molecule. Its interactions with biological targets could be explored for drug discovery and development.
Medicine
In medicine, the compound could be investigated for its therapeutic properties. Its unique structure may allow it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In industry, the compound could be used in the development of new materials. Its unique properties may make it suitable for applications in polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism by which the compound exerts its effects would depend on its interactions with molecular targets. This could involve:
Binding to enzymes or receptors: Modulating their activity.
Interacting with nucleic acids: Affecting gene expression.
Modifying cellular pathways: Influencing cell signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
Spirocyclic compounds: Other molecules with spirocyclic structures.
Indole derivatives: Compounds containing the indole moiety.
Oxa-azatricyclo compounds: Molecules with similar tricyclic frameworks.
Uniqueness
The uniqueness of “(1S,2S,7Z,8R)-7-ethylidene-6’-hydroxy-1’-methoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3’-indole]-2’-one” lies in its specific combination of functional groups and its spirocyclic structure. This combination may confer unique chemical and biological properties, making it distinct from other similar compounds.
Properties
Molecular Formula |
C20H24N2O4 |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
(1S,2S,7Z,8R)-7-ethylidene-6'-hydroxy-1'-methoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one |
InChI |
InChI=1S/C20H24N2O4/c1-3-11-9-21-16-8-20(18-7-13(11)14(16)10-26-18)15-5-4-12(23)6-17(15)22(25-2)19(20)24/h3-6,13-14,16,18,21,23H,7-10H2,1-2H3/b11-3+/t13-,14?,16?,18-,20-/m0/s1 |
InChI Key |
FALAMCOLIJTCTR-JXXIQLPRSA-N |
Isomeric SMILES |
C/C=C/1\CNC2C[C@@]3([C@@H]4C[C@@H]1C2CO4)C5=C(C=C(C=C5)O)N(C3=O)OC |
Canonical SMILES |
CC=C1CNC2CC3(C4CC1C2CO4)C5=C(C=C(C=C5)O)N(C3=O)OC |
Origin of Product |
United States |
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